Cas no 83275-56-3 (Tiracizinum [INN-Latin])

Tiracizinum [INN-Latin] structure
Tiracizinum [INN-Latin] structure
Productnaam:Tiracizinum [INN-Latin]
CAS-nummer:83275-56-3
MF:C21H25N3O3
MW:367.44150519371
CID:722665
PubChem ID:71264

Tiracizinum [INN-Latin] Chemische en fysische eigenschappen

Naam en identificatie

    • Tiracizinum [INN-Latin]
    • CARBAMIC ACID
    • TIRACIZINE
    • 3-carbethoxyamino-5-dimethylaminoace
    • 3-Carbethoxyamino-5-dimethylaminoacetyl-iminodibenzyl
    • Bonnecor-Base
    • ethyl N-[11-[2-(dimethylamino)ethanoyl]-5,6-dihydrobenzo[b][1]benzazepin-9-yl]carbamate
    • ethyl N-{2-[2-(dimethylamino)acetyl]-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-5-yl}carbamate
    • N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-9-yl]carbamic acid ethyl ester
    • THYMUS EXTRACT
    • DTXSID5048714
    • SCHEMBL1816873
    • KJAMZCVTJDTESW-UHFFFAOYSA-N
    • UNII-9UUO2T61K7
    • ETHYL N-{5-[2-(DIMETHYLAMINO)ACETYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE
    • FT-0602929
    • Ethyl 5-[(dimethylamino)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate #
    • CBDivE_008726
    • 9UUO2T61K7
    • Tox21_113120
    • 3-Carbethoxyamino-5-dimethylaminoacetyl-10,11(5H)-dihydrodibenz[b,f]azepine
    • DTXCID2028640
    • Ethyl 5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbamate
    • Tiracizinum
    • Tiracizina [INN-Spanish]
    • ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
    • NS00003759
    • CAS-83275-56-3
    • D07164
    • ethyl 5-(2-(dimethylamino)acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate
    • NCGC00160473-01
    • AB00876300-06
    • Tiracizine (INN)
    • CBDivE_007672
    • Tiracizine [INN]
    • BDBM50146373
    • Q6586877
    • AKOS000549162
    • 83275-56-3
    • CHEMBL1625260
    • Carbamicacid
    • TIRACIZINE [WHO-DD]
    • Tiracizina
    • DB13635
    • CHEBI:135549
    • Inchi: InChI=1S/C21H25N3O3/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26)
    • InChI-sleutel: KJAMZCVTJDTESW-UHFFFAOYSA-N
    • LACHT: CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1

Berekende eigenschappen

  • Exacte massa: 367.19000
  • Monoisotopische massa: 367.18959167g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 525
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 61.9Ų
  • XLogP3: 3.1

Experimentele eigenschappen

  • PSA: 61.88000
  • LogboekP: 3.71790
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd